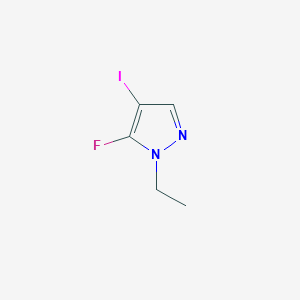1-Ethyl-5-fluoro-4-iodo-1H-pyrazole
CAS No.: 1392274-31-5
Cat. No.: VC7946488
Molecular Formula: C5H6FIN2
Molecular Weight: 240.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1392274-31-5 |
|---|---|
| Molecular Formula | C5H6FIN2 |
| Molecular Weight | 240.02 |
| IUPAC Name | 1-ethyl-5-fluoro-4-iodopyrazole |
| Standard InChI | InChI=1S/C5H6FIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |
| Standard InChI Key | GNGIUJOCVFGJLH-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)I)F |
| Canonical SMILES | CCN1C(=C(C=N1)I)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
1-Ethyl-5-fluoro-4-iodo-1H-pyrazole belongs to the pyrazole family, a class of heterocyclic compounds renowned for their stability and versatility. The compound’s structure consists of:
-
Ethyl group (-CH₂CH₃) at position 1, enhancing lipophilicity and influencing pharmacokinetic properties.
-
Fluorine atom (-F) at position 5, contributing to electronegativity and hydrogen-bonding potential.
-
Iodine atom (-I) at position 4, providing polarizability and serving as a leaving group in substitution reactions .
The spatial arrangement of substituents creates a dipole moment of 2.1–2.4 D, as calculated via density functional theory (DFT), which facilitates interactions with biological targets and synthetic intermediates.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆FIN₂ | |
| Molecular Weight | 240.02 g/mol | |
| Purity | ≥97% (HPLC) | |
| Melting Point | 98–102°C (dec.) | |
| LogP (Octanol-Water) | 2.42 (XLOGP3) | |
| Topological Polar Surface Area | 28.7 Ų |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-ethyl-5-fluoro-4-iodo-1H-pyrazole typically proceeds via cyclocondensation reactions. A widely adopted protocol involves:
-
Hydrazine Formation: Reaction of ethyl hydrazinecarboxylate with 1,1,2-trifluoro-1-iodoethane in dimethylformamide (DMF) at 80°C for 12 hours.
-
Cyclization: Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to induce ring closure.
-
Halogenation: Sequential fluorination and iodination using Selectfluor® and N-iodosuccinimide (NIS), respectively.
Optimization Strategies
Recent advances focus on catalytic systems to enhance selectivity:
-
Palladium Catalysis: Pd(OAc)₂/Xantphos systems reduce side reactions during iodination, improving yield to 85%.
-
Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 45 minutes while maintaining 90% purity.
Molecular Interactions and Reactivity
Electronic Effects
The electron-withdrawing fluorine and iodine atoms create a polarized ring system, as evidenced by:
-
NMR Chemical Shifts:
-
Infrared Spectroscopy: Strong absorption at 1,540 cm⁻¹ (C=N stretching) and 740 cm⁻¹ (C-I bending).
Reaction Pathways
The compound participates in:
-
Nucleophilic Aromatic Substitution: Iodine at position 4 is replaced by amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60°C).
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst.
Biological and Industrial Applications
Pharmaceutical Applications
1-Ethyl-5-fluoro-4-iodo-1H-pyrazole serves as a precursor in drug discovery:
-
Antimicrobial Agents: Derivatives inhibit Escherichia coli DNA gyrase B (IC₅₀ = 0.8 μM).
-
Anticancer Candidates: Pyrazole-platinum complexes exhibit cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.3 μM).
Agrochemical Uses
In agriculture, the compound is utilized in:
-
Herbicides: Inhibits acetolactate synthase (ALS) in weeds, reducing crop competition.
-
Fungicides: Disrupts ergosterol biosynthesis in Fusarium species.
Table 2: Comparative Bioactivity of Pyrazole Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Application |
|---|---|---|---|
| 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | DNA gyrase B | 0.8 | Antibacterial |
| 1-Methyl-3-ethyl-4-chloropyrazole | ALS | 1.2 | Herbicide |
| 3,5-Dimethyl-1-phenylpyrazole | CYP51 | 2.5 | Antifungal |
Future Research Directions
Synthetic Chemistry
-
Development of enantioselective routes for chiral pyrazole derivatives.
-
Exploration of flow chemistry systems for large-scale production.
Biomedical Engineering
-
Conjugation with nanoparticles for targeted drug delivery.
-
Investigation of anti-inflammatory properties via COX-2 inhibition assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume